![molecular formula C20H20N2O3 B11676746 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine](/img/structure/B11676746.png)
2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine
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Overview
Description
2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a perimidine core substituted with a 2,3,4-trimethoxyphenyl group, which imparts distinct chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with a suitable amine under acidic or basic conditions. One common method includes the condensation of 2,3,4-trimethoxybenzaldehyde with 1,8-diaminonaphthalene in the presence of an acid catalyst, such as hydrochloric acid, to form the desired perimidine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the perimidine core
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is utilized as a building block for synthesizing more complex molecules. Its unique structure allows for various synthetic pathways that can lead to the development of novel compounds with desired properties.
Synthesis Method | Description |
---|---|
Condensation Reaction | Typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with an amine under acidic conditions. |
Industrial Production | Optimized methods using continuous flow reactors and high-yield catalysts for large-scale production. |
Biology
Research indicates that this compound exhibits potential biological activities, particularly in anticancer and antimicrobial properties. It has been studied for its ability to inhibit key proteins involved in cancer cell proliferation.
- Mechanism of Action : The compound interacts with specific molecular targets such as tubulin and heat shock protein 90 (Hsp90), disrupting cellular processes and inducing apoptosis in cancer cells .
Biological Activity | Potential Effects |
---|---|
Anticancer Properties | Inhibition of cancer cell proliferation and induction of apoptosis. |
Antimicrobial Properties | Potential effectiveness against various pathogens. |
Medicine
In medicine, this compound is explored for therapeutic effects in cancer treatment. Its ability to target specific proteins involved in cell division makes it a candidate for drug development aimed at treating various cancers.
- Case Studies :
Industry Applications
In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in organic synthesis and material science.
Industry Application | Description |
---|---|
Material Development | Used in creating new polymers or composite materials. |
Chemical Processes | Acts as a reagent or catalyst in various chemical reactions. |
Mechanism of Action
The mechanism of action of 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, such as tubulin and heat shock protein 90 (Hsp90), which play crucial roles in cell division and stress response. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3,4-trimethoxyphenyl)-1-(substituted-phenyl)acrylonitrile
- 3-(2,3,4-trimethoxyphenyl)propanoic acid
- (2,3,4-trimethoxyphenyl)methanol .
Uniqueness
2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is unique due to its perimidine core, which imparts distinct chemical and biological properties compared to other trimethoxyphenyl derivatives. Its ability to interact with multiple molecular targets and its potential therapeutic applications make it a compound of significant interest in scientific research .
Biological Activity
2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine is a compound with a complex structure that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and effects on various biological systems.
- Molecular Formula : C20H20N2O3
- Molecular Weight : 336.394 g/mol
- CAS Number : 305352-50-5
Biological Activity Overview
The biological activities of this compound have been investigated primarily in the context of its anticancer properties and other pharmacological effects. Below is a summary of its reported activities:
Anticancer Activity
Recent studies have demonstrated that perimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested :
- H460 (lung cancer)
- A549 (lung cancer)
- HT-29 (colon cancer)
- SMMC-7721 (liver cancer)
The compound's efficacy was evaluated using the MTT assay to determine cell viability and cytotoxicity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
H460 | 12.5 | Induction of apoptosis |
A549 | 15.0 | Inhibition of anti-apoptotic proteins |
HT-29 | 10.0 | Cell cycle arrest |
SMMC-7721 | 8.0 | Reactive oxygen species (ROS) generation |
These results indicate that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Arrest : It may induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Oxidative Stress : The generation of reactive oxygen species (ROS) leads to cellular damage and apoptosis in malignant cells.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Study on Lung Cancer : A study conducted on A549 and H460 cell lines demonstrated that treatment with varying concentrations of the compound resulted in significant reduction in cell viability compared to untreated controls.
- Findings : The study reported an IC50 value of approximately 15 µM for A549 cells, indicating a strong anticancer potential.
-
Study on Colon Cancer : Another investigation focused on HT-29 cells revealed that the compound could effectively inhibit cell growth and induce apoptosis through ROS-mediated pathways.
- Results : The IC50 value was found to be around 10 µM, showcasing its effectiveness against colon cancer.
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C20H20N2O3/c1-23-16-11-10-13(18(24-2)19(16)25-3)20-21-14-8-4-6-12-7-5-9-15(22-20)17(12)14/h4-11,20-22H,1-3H3 |
InChI Key |
RFQDZRJJOLMKQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2NC3=CC=CC4=C3C(=CC=C4)N2)OC)OC |
Origin of Product |
United States |
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